molecular formula C9H14O2 B8448792 4-(Tetrahydro-2h-pyran-4-yl)but-3-en-2-one

4-(Tetrahydro-2h-pyran-4-yl)but-3-en-2-one

Cat. No. B8448792
M. Wt: 154.21 g/mol
InChI Key: RQJFDCVHFWRDRX-NSCUHMNNSA-N
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Patent
US08536351B2

Procedure details

Diethylmalonate (8.86 ml, 58 mmol) is added dropwise over 3 minutes to a chilled (ice-bath) solution of sodium (1.48 g, 64 mmol) in ethanol (80 ml). Once the addition is complete the cooling bath is removed and reaction is stirred for 25 minutes at room temperature, then the reaction mixture is cooled again in an ice-bath. A solution of 4-(tetrahydropyran-4-yl)-3-buten-2-one (7.50 g, 49 mmol) in ethanol (45 ml) is added to the reaction mixture via a dropping funnel over 15 minutes. Once the addition is complete, the cooling bath is removed and the yellow solution is stirred at room temperature for 19 hours. The reaction mixture is acidified to pH 3 by dropwise addition of 2M aqueous hydrochloric acid, water added to dissolve the precipitate and the reaction mixture is extracted into dichloromethane. The organic extracts are dried over anhydrous magnesium sulphate, filtered and the filtrate concentrated in vacuo. The residue is taken up in isopropanol (50 ml) and a 2M aqueous solution of sodium hydroxide (140 ml) added. The reaction mixture is stirred at room temperature for 20 hours. The reaction mixture is concentrated in vacuo to remove isopropanol, then heated to 70° C. A solution of 2M aqueous hydrochloric acid is added carefully until the reaction mixture reaches pH 2. The reaction mixture is heated for 2½ hours at 75° C., then cooled to room temperature and the product is extracted into ethyl acetate. The organic extracts are combined, dried over anhydrous magnesium sulphate, filtered and the filtrate concentrated in vacuo to give 5-(tetrahydropyran-4-yl)cyclohexane-1,3-dione.
Quantity
8.86 mL
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([C:3](CC)(C([O-])=O)[C:4]([O-])=[O:5])C.[Na].[O:13]1[CH2:18][CH2:17][CH:16]([CH:19]=[CH:20][C:21](=[O:23])[CH3:22])[CH2:15][CH2:14]1>C(O)C>[O:13]1[CH2:18][CH2:17][CH:16]([CH:19]2[CH2:3][C:4](=[O:5])[CH2:22][C:21](=[O:23])[CH2:20]2)[CH2:15][CH2:14]1 |^1:11|

Inputs

Step One
Name
Quantity
8.86 mL
Type
reactant
Smiles
C(C)C(C(=O)[O-])(C(=O)[O-])CC
Step Two
Name
Quantity
1.48 g
Type
reactant
Smiles
[Na]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
7.5 g
Type
reactant
Smiles
O1CCC(CC1)C=CC(C)=O
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 25 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once the addition
CUSTOM
Type
CUSTOM
Details
is removed
CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled again in an ice-bath
ADDITION
Type
ADDITION
Details
Once the addition
CUSTOM
Type
CUSTOM
Details
the cooling bath is removed
STIRRING
Type
STIRRING
Details
the yellow solution is stirred at room temperature for 19 hours
Duration
19 h
ADDITION
Type
ADDITION
Details
The reaction mixture is acidified to pH 3 by dropwise addition of 2M aqueous hydrochloric acid, water
ADDITION
Type
ADDITION
Details
added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the precipitate
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture is extracted into dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts are dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
ADDITION
Type
ADDITION
Details
a 2M aqueous solution of sodium hydroxide (140 ml) added
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at room temperature for 20 hours
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove isopropanol
TEMPERATURE
Type
TEMPERATURE
Details
heated to 70° C
ADDITION
Type
ADDITION
Details
A solution of 2M aqueous hydrochloric acid is added carefully until the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated for 2½ hours at 75° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the product is extracted into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
O1CCC(CC1)C1CC(CC(C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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